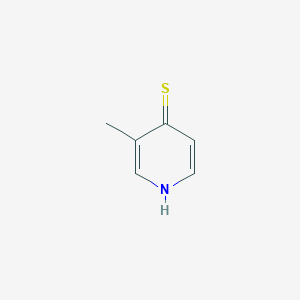

3-Methyl-4-pyridinethiol

Description

Significance and Research Context within Organic and Inorganic Chemistry

3-Methyl-4-pyridinethiol is a heterocyclic compound featuring a pyridine (B92270) ring substituted with both a methyl group and a thiol group. Its structure is of interest in both organic and inorganic chemistry due to the interplay of its functional groups. The pyridine ring provides a basic nitrogen atom, making it a potential ligand for coordination with metal ions. The thiol group (-SH) is a versatile functional group known for its nucleophilicity, its ability to form disulfide bonds through oxidation, and its capacity to coordinate with a wide range of metal centers, particularly soft metals.

A significant aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its thione form, 3-methylpyridine-4(1H)-thione. Spectroscopic studies on related 4-pyridinethiones have shown that the thione form often predominates, especially in polar solvents and in the solid state. oup.comcdnsciencepub.com This tautomerism is a crucial factor in its reactivity and coordination behavior, as the electronic and steric properties of the thiol and thione forms differ significantly. The predominance of the thione tautomer is a general characteristic for 4-mercaptopyridines. oup.comcdnsciencepub.comclockss.org

In the realm of organic synthesis, pyridinethiols serve as building blocks for more complex molecules. The thiol group can undergo various transformations, including alkylation, acylation, and oxidation, allowing for the introduction of diverse functionalities. The pyridine nitrogen can also be functionalized, for instance, through N-oxide formation or quaternization, further expanding its synthetic utility.

From an inorganic chemistry perspective, the dual coordinating ability of the pyridine nitrogen and the sulfur atom of the thiol group makes this compound a potentially valuable ligand. Pyridine-thiolate ligands are known to form stable complexes with a variety of transition metals. acs.orgresearchgate.netresearchgate.net The specific substitution pattern of this compound, with the methyl group at the 3-position, can influence the steric and electronic properties of the resulting metal complexes, potentially tuning their catalytic activity, magnetic properties, or stability. Research into related 4-methylpyridine (B42270) complexes has demonstrated the influence of the methyl group on the coordination bond with divalent transition metal ions. researchgate.net

Overview of Scholarly Research Trajectories

Scholarly research on this compound and its closely related analogues has followed several distinct trajectories, reflecting the compound's versatile chemical nature.

A primary area of investigation has been the fundamental study of its synthesis and reactivity . While specific high-yield synthetic routes for this compound are not extensively detailed in dedicated publications, the synthesis of related pyridinethiones often involves the reaction of the corresponding pyrones with phosphorus pentasulfide. oup.com Research into the reactivity focuses on the transformations of the thiol/thione group and the pyridine ring, exploring reactions such as S-alkylation, oxidation to disulfides, and modifications of the pyridine nitrogen.

Another significant research trajectory is its application in coordination chemistry . The ability of the pyridine nitrogen and the sulfur atom to act as donor atoms has spurred investigations into its role as a ligand for transition metals. Research on analogous pyridine-2-thiolate (B1254107) ligands has shown that substituents on the pyridine ring can significantly affect the reactivity of the resulting metal complexes, for example, in acetylene (B1199291) insertion reactions. acs.org Studies on pyridine-thiol ligands have also explored their use in heavy metal precipitation, indicating a potential application for environmental remediation. researchgate.net The coordination chemistry of related ligands like 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol has also been explored, forming complexes with various transition metals. researchgate.netnih.gov

Furthermore, the potential for this compound to serve as a precursor in materials science is an emerging area of interest. Thiol-containing heterocyclic compounds are utilized in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and as surface modifiers for nanoparticles. The properties of these materials are highly dependent on the structure of the organic linker. The specific geometry and electronic properties of this compound could lead to novel materials with tailored functionalities. For instance, titanium complexes with pyridine-thiolate ligands have been investigated as precursors for titanium disulfide thin films. researchgate.net

The table below summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C6H7NS |

| Molecular Weight | 125.19 g/mol |

| CAS Number | 10351-13-0 |

| Tautomeric Form | Exists in equilibrium with 3-methylpyridine-4(1H)-thione |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-pyridine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPGDCCMTYJWSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=CC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Methyl 4 Pyridinethiol

Established Synthetic Pathways for 3-Methyl-4-pyridinethiol

The synthesis of this compound can be achieved through well-established organic chemistry reactions, typically involving either the construction of the substituted pyridine (B92270) ring or the functionalization of a pre-existing pyridine derivative.

Multistep synthesis provides a logical framework for constructing complex molecules from simpler starting materials by working backward from the target molecule in a process known as retrosynthetic analysis. youtube.comlibretexts.org A plausible multistep pathway to this compound involves the conversion of an amino group to a thiol group via a diazonium salt intermediate.

A key precursor for this route is 3-amino-4-methylpyridine. The synthesis of this intermediate has been reported starting from 4-methylpyridine-3-boronic acid. google.com In a documented procedure, 4-methylpyridine-3-boronic acid is reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or ammonium sulfate, in the presence of a metal oxide catalyst like cobalt oxide or cupric oxide to yield 3-amino-4-methylpyridine. google.com

Once the amine is obtained, it can be converted to the corresponding thiol through a sequence involving diazotization followed by reaction with a sulfur-containing reagent. This classic transformation in aromatic chemistry allows for the introduction of the thiol functional group at a specific position on the pyridine ring.

Table 1: Proposed Multistep Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 4-Methylpyridine-3-boronic acid | Inorganic amide (e.g., Ammonium acetate), Metal oxide catalyst (e.g., CoO) | 3-Amino-4-methylpyridine | Amination |

| 2 | 3-Amino-4-methylpyridine | Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl) | 3-Methylpyridine-4-diazonium chloride | Diazotization |

| 3 | 3-Methylpyridine-4-diazonium chloride | Potassium ethyl xanthate (KEX), followed by hydrolysis | This compound | Sandmeyer-type reaction |

A more direct approach involves the use of a pyridine derivative that already contains the 3-methyl substituent and a suitable leaving group at the 4-position. A common strategy for synthesizing thiols is the nucleophilic substitution of a halo-aromatic compound with a sulfur nucleophile.

For instance, starting with 4-chloro-3-methylpyridine (B157665) or 4-bromo-3-methylpyridine, a direct displacement reaction with a reagent such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis can yield the target this compound. This method is often efficient for introducing thiol groups onto heterocyclic systems.

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and economically viable methods. These include the use of catalysis and adherence to the principles of green chemistry.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with milder reaction conditions and improved selectivity. nih.gov While specific catalytic routes to this compound are not widely documented, extensive research into the catalytic functionalization of its parent structure, 3-methylpyridine (B133936) (3-picoline), highlights the potential of these methods.

For example, the selective oxidation of 3-methylpyridine to produce niacin (nicotinic acid) has been achieved using various heterogeneous catalysts. researchgate.netoaepublish.com Studies have shown that copper-based zeolite catalysts, such as Cu/13X, demonstrate high catalytic performance in the liquid-phase oxidation of 3-methylpyridine using hydrogen peroxide as an oxidant under mild conditions. researchgate.netoaepublish.com This work underscores the ability of catalysts to selectively modify the methyl group of the 3-methylpyridine core, a strategy that could be adapted for other transformations. researchgate.net Other research has focused on the gas-phase synthesis of methylpyridines using heterogeneous catalysts, aiming to improve yield and efficiency over traditional methods. e3s-conferences.org

Table 2: Performance of Various Zeolite-Based Catalysts in the Oxidation of 3-Methylpyridine researchgate.net

| Entry | Catalyst | Conversion of 3-methyl-pyridine (%) | Yield of niacin (%) |

| 1 | Zn/13X | 62.4 | 8.0 |

| 2 | Cr/13X | 60.5 | 16.3 |

| 3 | Ni/13X | 63.7 | 19.2 |

| 4 | Fe/13X | 71.3 | 25.0 |

| 5 | Cu/13X | 83.6 | 57.7 |

| 6 | Cu/Y | 80.1 | 49.3 |

| 7 | Cu/Beta | 75.3 | 43.0 |

| 8 | Cu/MOR | 64.9 | 35.8 |

| Reaction conditions: 100 mg catalyst, 10 mL MeCN, 10.7 mmol 3-methyl-pyridine, 139.1 mmol H₂O₂, 70 °C, 8h. researchgate.net |

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Key principles include the use of safer solvents, milder reaction conditions, and maximizing atom economy—the measure of how efficiently atoms from the reactants are incorporated into the final product. youtube.com

In the context of pyridine derivative synthesis, green approaches are increasingly favored over conventional methods that may involve harsh conditions or toxic reagents. oaepublish.com For instance, the use of microwave-assisted synthesis has been shown to reduce reaction times and improve yields in the creation of novel pyridine derivatives. nih.gov The catalytic oxidation of 3-methylpyridine using hydrogen peroxide in a solvent like acetonitrile (B52724) is considered a greener route compared to traditional methods that use corrosive inorganic acids or high-temperature gas-phase oxidation. researchgate.netoaepublish.com Applying these principles to the synthesis of this compound would involve selecting pathways that utilize less toxic reagents, employ catalytic cycles, and minimize waste streams.

Derivatization Strategies for this compound Analogues

The thiol (-SH) functional group in this compound is a versatile handle for further chemical modification, allowing for the creation of a diverse library of analogues. The nucleophilic nature of the sulfur atom enables a variety of transformations.

S-Alkylation: The thiol can be readily deprotonated with a mild base to form a thiolate, which is a potent nucleophile. This thiolate can react with alkyl halides or other electrophiles to form thioethers (sulfides). This is a fundamental reaction for introducing various alkyl or aryl side chains.

S-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of thioesters. Thioesters are important intermediates in their own right and are found in various biologically relevant molecules.

Oxidation: The thiol group can be oxidized to different oxidation states. Mild oxidation, for instance with air or a gentle oxidizing agent, can lead to the corresponding disulfide. Stronger oxidation can produce the sulfonic acid, a highly polar functional group that can significantly alter the physicochemical properties of the parent molecule.

Michael Addition: As a soft nucleophile, the thiol can participate in Michael additions, reacting with α,β-unsaturated carbonyl compounds to form new carbon-sulfur bonds.

These derivatization strategies allow for the systematic modification of the this compound scaffold to explore structure-activity relationships in various chemical and biological contexts.

Synthesis of Thioether Derivatives

The most common transformation of this compound involves the S-alkylation or S-arylation of the thiol group to form stable thioether derivatives. The high nucleophilicity of the thiolate anion, readily formed in the presence of a base, facilitates its reaction with a wide range of electrophiles.

Detailed research findings have demonstrated straightforward and efficient methods for this conversion. The general approach involves the deprotonation of the thiol using a suitable base, followed by the introduction of an alkyl or aryl halide. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), which are effective in generating the reactive thiolate. acs.org

The reaction can be generalized as follows: this compound + R-X → 3-Methyl-4-(R-thio)pyridine + HX (Where R is an alkyl or aryl group and X is a halide)

The choice of solvent and reaction conditions can be optimized to achieve high yields. For instance, the methylation of a related pyridine thiol was achieved in high yield using methyl iodide in the presence of potassium carbonate. acs.org This method is broadly applicable for the synthesis of a variety of thioether derivatives from this compound.

Table 1: Synthesis of Thioether Derivatives from Pyridine Thiols

| Starting Thiol | Reagent | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine-thiol | Methyl Iodide | K₂CO₃ | Pyridine-methyl-thioether | 94 | acs.org |

| Pyridine-thiol | Ethyl Bromide | NaH | Pyridine-ethyl-thioether | 89 | acs.org |

| Pyridine-thiol | Isopropyl Iodide | NaH | Pyridine-isopropyl-thioether | 75 | acs.org |

This table presents data for a generic pyridine thiol, illustrating the general applicability of the methodology.

Formation of Pyridine-Thiol Hybrid Architectures

The this compound scaffold serves as a valuable building block for the construction of more complex, multi-functional molecules, often referred to as hybrid architectures. These structures can incorporate other heterocyclic rings or functional moieties, leading to compounds with novel chemical and potentially biological properties.

One significant strategy involves the use of the pyridinethiol as a nucleophile in cyclization reactions to form fused ring systems. For example, derivatives of pyridinethiol can react with appropriate electrophiles to construct thieno[2,3-b]pyridines, which are hybrid structures containing both pyridine and thiophene (B33073) rings. nih.gov Such syntheses often involve an initial S-alkylation followed by an intramolecular cyclization and aromatization sequence.

Another approach is the incorporation of the this compound unit into larger macrocycles or as a ligand in metal complexes. The nitrogen of the pyridine ring and the sulfur of the thiol group can both act as coordination sites for metal ions, making them useful in the field of coordination chemistry and catalysis. The synthesis of pyridine-thiazole hybrids has also been reported, demonstrating the versatility of pyridine derivatives in forming complex heterocyclic systems. dergipark.org.tr

Synthetic Routes to Substituted Pyridinethiols

While transformations of the thiol group are common, synthetic routes that modify the pyridine ring itself are crucial for creating a wider diversity of this compound derivatives. These methods can involve either the synthesis of a pre-substituted pyridine ring that is later converted to the thiol, or the direct functionalization of the this compound molecule.

A practical two-step procedure for the preparation of substituted pyridinethiols starts from halogenated pyridines. nuph.edu.ua For example, a substituted 3-iodo-4-methylpyridine (B110743) could be subjected to a copper-catalyzed reaction with a thiobenzoate, followed by hydrolysis to yield the desired substituted 3-methyl-pyridinethiol. This approach allows for the introduction of various substituents onto the pyridine backbone.

Furthermore, modern C-H functionalization techniques offer pathways to directly substitute the pyridine ring. Palladium-catalyzed arylation reactions, for instance, have been developed for the C-3 position of pyridines. nih.gov While the directing effects of the thiol and methyl groups in this compound would need to be considered, such methods provide a powerful tool for creating substituted derivatives. Another innovative route involves a three-component reaction to synthesize highly substituted pyridin-4-ols, which can then be converted to the corresponding thiols. chim.it

Table 2: Selected Synthetic Routes to Substituted Pyridines

| Method | Precursor | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Thiolation of Halopyridine | 3-Iodopyridine | Thiobenzoic acid, CuI | Pyridine-3-thiol | nuph.edu.ua |

| C-H Arylation | Pyridine | Arene, Pd(OAc)₂, 1,10-phenanthroline | 3-Arylpyridine | nih.gov |

Reaction Mechanisms in this compound Synthesis and Transformation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The transformations of this compound are governed by well-established mechanistic principles of organic chemistry.

The synthesis of thioethers from this compound typically proceeds via a nucleophilic substitution (Sₙ2) mechanism. nih.gov The reaction is initiated by a base, which deprotonates the thiol (pKa ~ 8-9) to form the more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single concerted step. For aryl halides, the mechanism may shift to a nucleophilic aromatic substitution (SₙAr), particularly if the aromatic ring is activated by electron-withdrawing groups.

The formation of fused heterocyclic systems, such as thieno[2,3-b]pyridines, involves a sequence of reactions. It often starts with an S-alkylation of the thiol group by a molecule containing a second electrophilic site or a group that can be transformed into one. This is followed by an intramolecular cyclization, where a nucleophile on the pyridine ring or an attached group attacks the electrophilic center. The final step is often a dehydration or dehydrogenation reaction that leads to the stable aromatic fused ring system.

Mechanisms for the synthesis of substituted pyridines that serve as precursors to substituted thiols are diverse. The palladium-catalyzed C-H arylation of pyridines, for example, is thought to proceed through a concerted metalation-deprotonation pathway or via a Heck-type mechanism, depending on the specific conditions and substrates. nih.gov Three-component reactions, such as the one to form pyridin-4-ols, involve a complex cascade of events including nucleophilic additions, cyclization, and condensation steps, often creating multiple bonds in a single pot. chim.itnih.gov

Tautomerism and Isomerism in 3 Methyl 4 Pyridinethiol Systems

Thione-Thiol Tautomeric Equilibria in Pyridinethiols

Pyridinethiols, including 3-Methyl-4-pyridinethiol, can exist in two primary tautomeric forms: the thiol form, characterized by a sulfhydryl (-SH) group attached to the pyridine (B92270) ring, and the thione form, which contains a thiocarbonyl (C=S) group within the ring and a proton on the nitrogen atom. ubc.ca The position of this equilibrium is not fixed and is highly sensitive to the molecular environment.

Experimental Characterization of Tautomeric Forms (e.g., UV-Vis Absorption, IR, Raman, X-ray Studies)

Experimental techniques are crucial for identifying and quantifying the predominant tautomeric form in different states.

UV-Vis Absorption Spectroscopy: This technique is widely used to study tautomeric equilibria in solution. researchgate.net The thiol and thione forms exhibit distinct absorption maxima. For instance, in the case of 4-pyridinethione, the spectrum clearly indicates that it predominantly exists in the thione form. clockss.org Changes in the absorption spectra upon alteration of solvent or other conditions can provide quantitative information about the shift in the tautomeric equilibrium. researchgate.netcdnsciencepub.com

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides direct evidence for the presence of specific functional groups. A strong ν(C=S) stretching band in the IR spectrum is a clear indicator of the thione tautomer being the dominant form in the solid state. ubc.ca Conversely, the presence of a ν(S-H) stretch would signify the thiol form. researchgate.net Raman spectroscopy has also been employed to study the vibrational modes of pyridinethiol derivatives, further aiding in the assignment of tautomeric structures. researchgate.net

X-ray Crystallography: In the solid state, X-ray diffraction provides definitive structural information. Studies on related pyridinethione compounds have confirmed the presence of the thione tautomer, often in a dimeric structure formed through N-H···S hydrogen bonds. ubc.caresearchgate.net

Influence of Environmental Parameters on Tautomeric Equilibrium (e.g., Solvent Polarity, Concentration, Temperature, Irradiation)

The delicate balance between the thione and thiol forms can be readily shifted by external factors.

Solvent Polarity: The polarity of the solvent plays a pivotal role. Polar solvents tend to favor the more polar thione form. ubc.cacdnsciencepub.com In contrast, nonpolar solvents can shift the equilibrium towards the less polar thiol form. cdnsciencepub.com For example, while the thione form of 4-mercaptopyridine (B10438) is dominant in water, the equilibrium can be shifted in other solvents. nih.gov This effect is attributed to the differential solvation of the two tautomers. weebly.com

Concentration: Self-association, particularly dimerization through hydrogen bonding, can influence the tautomeric equilibrium. researchgate.net At higher concentrations, the formation of dimers can stabilize the thione form. researchgate.net

Temperature: Temperature can affect both the tautomeric equilibrium and any associated equilibria, such as dimerization. researchgate.net Variable temperature studies, often coupled with spectroscopic techniques like FTIR, can be used to determine thermodynamic parameters for these processes. researchgate.net

Irradiation: Photo-induced tautomerization is another factor to consider. Irradiation with UV light can lead to the conversion from one tautomeric form to another. For instance, irradiation of the thione form of a similar compound, 2-thiouracil, was shown to produce the thiol tautomer. researchgate.net

Computational Modeling of Tautomeric Preferences

Computational chemistry offers powerful tools to complement experimental findings by providing insights into the energetics and properties of tautomers and isomers.

Quantum Chemical DFT Calculations for Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method to predict the geometries and relative energies of tautomers. ubc.canih.gov Calculations can be performed in the gas phase or with the inclusion of solvent effects to mimic experimental conditions. nih.govsonar.ch These calculations consistently show that the relative stability of the thione and thiol forms is highly dependent on the environment. ubc.ca For many pyridinethiones, DFT studies have predicted that the thione form is the more stable tautomer, which aligns with experimental observations. ubc.ca

Ab Initio Studies of Isomer Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying isomer energetics. researchgate.netunige.ch These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are employed to calculate accurate energies for different isomers and tautomers. researchgate.netacs.org For instance, ab initio calculations have been used to investigate the relative stabilities of the valence isomers of pyridine. researchgate.net In the context of pyridinethiols, these high-level calculations can predict the energy difference between the thiol and thione forms with considerable accuracy, often showing good agreement with experimental data. rsc.org

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) for Tautomers

A significant advantage of computational modeling is the ability to predict spectroscopic properties for individual tautomers, which can be difficult to isolate experimentally. ubc.ca

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net By comparing the calculated shifts for the thiol and thione forms with experimental spectra, it is possible to assign the signals and determine the predominant tautomer in solution. ubc.caresearchgate.net

IR Spectroscopy: Theoretical calculations can generate vibrational frequencies and intensities, which can be compared with experimental IR and Raman spectra. ubc.canih.gov This comparison aids in the assignment of vibrational modes to specific tautomeric structures. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra. researchgate.net The calculated absorption wavelengths for the different tautomers can be compared with experimental UV-Vis spectra to identify the species present in solution. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electronic structure of a molecule in terms of localized, chemically intuitive units. uni-muenchen.deaiu.edu It transforms the delocalized molecular orbitals into localized orbitals that correspond to core electrons, lone pairs, and the bonds of a classical Lewis structure. This approach is instrumental in analyzing the electronic differences between the thiol and thione tautomers of this compound: the aromatic this compound and the zwitterionic 3-Methylpyridine-4(1H)-thione.

While specific NBO computational data for this compound is not extensively published, the principles of the analysis allow for a clear, illustrative understanding of its electronic structure. The following data tables are representative of the expected findings from such an analysis, demonstrating how NBO calculations elucidate the electronic characteristics of the two primary tautomers.

Representative Natural Atomic Charges

The distribution of atomic charges reveals significant electronic differences between the two tautomers. In the thiol form, the negative charge is more localized on the nitrogen atom within the aromatic ring. In the thione form, both the nitrogen and sulfur atoms carry a significant negative charge, reflecting its zwitterionic character, with a corresponding positive charge on the hydrogen attached to the nitrogen.

Table 1: Representative Natural Atomic Charges for Tautomers of this compound This table presents illustrative data based on established principles of electronic effects in similar heterocyclic systems.

| Atom | This compound (Thiol Form) | 3-Methylpyridine-4(1H)-thione (Thione Form) |

| N1 | -0.55 e | -0.70 e |

| C2 | +0.15 e | +0.18 e |

| C3 | -0.10 e | -0.08 e |

| C4 | +0.25 e | +0.30 e |

| S | -0.15 e | -0.65 e |

| H (on N/S) | +0.20 e (on S) | +0.45 e (on N) |

Key Donor-Acceptor Interactions

The stability of each tautomer is heavily influenced by specific intramolecular delocalization interactions. In the thione form, a powerful stabilizing interaction is expected from the lone pair of the nitrogen atom (a p-rich orbital, denoted n(N)) donating into the antibonding orbital of the carbon-sulfur double bond (π* C=S). This n → π* interaction is characteristic of conjugated amide-like systems and contributes significantly to the stability of the thione tautomer.

Conversely, in the aromatic thiol form, key interactions involve the donation from the sulfur lone pairs (n(S)) into the antibonding π* orbitals of the pyridine ring's C=C bonds. These interactions underscore the conjugation of the thiol group with the aromatic system.

Table 2: Representative Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions (E(2)) This table presents illustrative stabilization energies (E(2)) in kcal/mol, which quantify the strength of the most significant intramolecular interactions. Higher E(2) values indicate stronger stabilizing interactions.

| Tautomer | Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| Thione Form | Lone Pair n(N) | Antibonding π(C4=S) | 45.5 |

| Lone Pair n(S) | Antibonding σ(N-H) | 5.2 | |

| Bonding σ(C5-C6) | Antibonding σ(N-C2) | 4.8 | |

| Thiol Form | Lone Pair n(S) | Antibonding π(C4-C5) | 20.1 |

| Lone Pair n(N) | Antibonding π(C2-C3) | 15.3 | |

| Bonding σ(C2-H) | Antibonding σ(C3-C4) | 3.5 |

The illustrative data highlights that the strong n(N) → π*(C4=S) delocalization provides substantial electronic stabilization to the thione form, which often explains its predominance in polar solvents. The NBO analysis thus provides a quantitative and chemically intuitive framework for understanding the electronic factors that govern the tautomeric equilibrium and bonding interactions within the this compound system.

Coordination Chemistry and Ligand Properties of 3 Methyl 4 Pyridinethiol

Ligand Behavior and Metal-Binding Characteristics

The coordination behavior of 3-Methyl-4-pyridinethiol is primarily dictated by its two key functional groups: the thiol group (-SH) and the pyridine (B92270) ring containing a nitrogen atom. These groups can act as electron-pair donors, or Lewis bases, to a metal center, which acts as a Lewis acid. nih.gov

Thiolate-Sulfur and Pyridine-Nitrogen Coordination Modes

This compound typically coordinates to metal ions in a bidentate fashion, meaning it forms two bonds to the central metal. This occurs through the deprotonated thiol group, forming a thiolate-sulfur bond, and the nitrogen atom of the pyridine ring. This dual coordination leads to the formation of a stable five-membered chelate ring. The deprotonation of the thiol group is a key step, as thiols are generally more acidic than alcohols, facilitating the formation of the thiolate anion which is a strong electron donor. wikipedia.org The pyridine nitrogen, being part of an aromatic system, also readily donates its lone pair of electrons to the metal ion.

Formation of Metal Complexes and Coordination Geometries

The interaction between this compound and various metal ions leads to the formation of coordination complexes with distinct geometries. The preferred geometry is influenced by factors such as the size and electronic configuration of the metal ion, the stoichiometry of the complex, and the nature of other ligands present. nih.gov Common coordination geometries observed for complexes of this compound and similar pyridinethiol ligands include tetrahedral and square planar. nih.govnih.gov For instance, with divalent metal ions, it is common to see the formation of complexes where two bidentate this compound ligands coordinate to the metal center. This can result in either a tetrahedral or a square planar arrangement of the donor atoms around the metal ion. The specific geometry adopted can have a significant impact on the physical and chemical properties of the complex, including its color, magnetic properties, and reactivity. nih.gov

Synthesis and Advanced Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Preparation of Complexes with Various Metal Ions

Complexes of this compound have been prepared with a wide range of metal ions. These include transition metals such as Cobalt(II), Nickel(II), Copper(II), Zinc(II), Cadmium(II), Palladium(II), and Platinum(II), as well as main group metals like Tin(IV) and Bismuth(III), and the precious metal Gold(I). nih.govnih.gov The synthesis generally involves the reaction of a metal salt (e.g., chloride, acetate (B1210297), or nitrate) with the ligand in a 1:2 metal-to-ligand molar ratio in an alcoholic medium. nih.govnih.gov The resulting complexes often precipitate from the solution and can be isolated by filtration.

Spectroscopic Elucidation of Complex Structures

A suite of spectroscopic techniques is employed to elucidate the structures of these metal complexes.

FT-IR (Fourier-Transform Infrared) Spectroscopy: This technique is used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of the C=N bond in the pyridine ring and the C-S bond upon complexation provide evidence for the involvement of the pyridine nitrogen and the thiol sulfur in bonding to the metal ion. nih.govnih.gov

UV-Vis (Ultraviolet-Visible) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex, which can help in determining the coordination geometry. Different geometries (e.g., tetrahedral vs. square planar) will exhibit distinct absorption bands. nih.govnih.gov

NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR spectroscopy can be used to study the structure of diamagnetic complexes in solution. researchgate.netnih.gov Shifts in the proton and carbon signals of the ligand upon coordination can confirm the binding mode.

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and can provide information about its composition and fragmentation pattern.

The table below summarizes typical spectroscopic data for metal complexes of a related pyridyl-triazole-thiol ligand, which exhibits similar coordination behavior.

| Complex | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) |

| [Ni(L)₂] | 10.5 | 3.1 | ν(N-H): 3250, ν(C=N): 1610, ν(C-S): 780 | 350, 450, 620 |

| [Cu(L)₂] | 8.2 | 1.9 | ν(N-H): 3260, ν(C=N): 1605, ν(C-S): 775 | 360, 480 |

| [Zn(L)₂] | 7.5 | Diamagnetic | ν(N-H): 3255, ν(C=N): 1615, ν(C-S): 785 | 340 |

| [Cd(L)₂] | 9.1 | Diamagnetic | ν(N-H): 3245, ν(C=N): 1612, ν(C-S): 782 | 345 |

| [Sn(L)₂Cl₂] | 12.3 | Diamagnetic | ν(N-H): 3258, ν(C=N): 1608, ν(C-S): 778 | 355 |

L represents the deprotonated pyridyl-triazole-thiol ligand. Data adapted from a study on similar complexes. nih.govnih.gov

Electrochemical and Spectroelectrochemical Investigations of Complexes

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for probing the redox properties of metal complexes with this compound. These investigations reveal information about the stability of different oxidation states of the central metal ion, the electronic influence of the ligand, and the nature of the metal-ligand bonding. By applying a potential to a solution containing the complex, electron transfer processes (oxidation or reduction) can be induced and monitored.

In a typical CV experiment for a transition metal complex of this compound, the voltammogram would display characteristic oxidation (anodic) and reduction (cathodic) peaks. The potentials at which these peaks occur (Epa and Epc) and the separation between them (ΔEp) provide insight into the reversibility of the redox process. For instance, studies on copper, iron, and nickel complexes with pyridazine (B1198779) and pyrazole-based ligands have shown quasi-reversible, one-electron transfer processes. analis.com.my For a hypothetical Cu(II) complex of this compound, a cathodic peak corresponding to the reduction of Cu(II) to Cu(I) and an anodic peak for the reverse oxidation process would be expected. analis.com.my The formal potential (E°′) of this redox couple is sensitive to the coordination environment and the electronic properties of the ligand.

The this compound ligand, being a thiolate, is a soft donor and can form highly covalent bonds with soft metal ions. This covalency can influence the electron density at the metal center, making it easier or harder to oxidize or reduce. For example, in a nickel complex with a related 4-amino-3-pyridinethiolate ligand, Ni(Hapt)₂, cyclic voltammetry revealed a highly electron-donating system, with a reversible redox wave observed at -0.40 V (vs. Fc/Fc⁺), indicating a ligand-centered oxidation process. clockss.org This suggests that complexes of this compound may also exhibit rich redox chemistry, potentially involving the ligand itself in addition to the metal center.

Table 1: Representative Electrochemical Data for Related Metal-Pyridine/Thiolate Complexes

| Complex/System | Redox Couple | Epa (V) | Epc (V) | Reversibility | Reference |

|---|---|---|---|---|---|

| [Cu₂(C₁₇H₂₈N₆)·4Cl] | Cu(II)/Cu(I) | 0.75 | 0.03 | Quasi-reversible | analis.com.my |

| [Fe₂(C₁₇H₂₈N₆)·4Cl] | Fe(III)/Fe(II) | -0.67 | -0.47 | Quasi-reversible | analis.com.my |

| [Ni₂(C₁₇H₂₈N₆)·4Cl] | Ni(II)/Ni(I) | 0.71 | 0.12 | Quasi-reversible | analis.com.my |

Note: Data is for analogous systems and serves to illustrate the principles of electrochemical analysis. Epa = anodic peak potential, Epc = cathodic peak potential.

Spectroelectrochemistry combines spectroscopic techniques (like UV-Vis) with electrochemistry. This method allows for the in-situ characterization of species generated at the electrode surface. For a this compound complex, this would involve monitoring changes in its electronic absorption spectrum as the potential is swept. These spectral changes provide direct evidence for the transformation between different oxidation states and can help identify the electronic nature of the orbitals involved in the electron transfer, such as distinguishing between metal-centered d-d transitions and ligand-to-metal charge transfer (LMCT) bands. Studies on technetium-thiolate complexes have demonstrated the utility of this technique in characterizing Tc(III) species. acs.org

Theoretical Insights into Metal-Ligand Interactions

DFT Studies of Metal-Sulfur Bonding and Electronic Properties

DFT studies on analogous metal-thiolate complexes provide a framework for what to expect. A key aspect investigated is the covalency of the M-S bond, which arises from the mixing of metal d-orbitals with sulfur p-orbitals. This covalent interaction is significant, especially for soft transition metals. nih.gov Calculations can quantify the contributions of ionic and covalent interactions to the bond energy. For a series of first-row transition metal complexes with a thiolate ligand, DFT showed that the ionic contribution is highest for Mn(II) and Zn(II) and lowest for Cu(II), reflecting the different effective nuclear charges and orbital energies of the metals. nih.gov

These calculations can also predict and rationalize trends in M-S bond lengths and vibrational frequencies. For instance, analysis of a series of [ML(SC₆F₅)] complexes (M = Mn, Fe, Co, Ni, Cu, Zn) revealed systematic changes in the M-S bond lengths that correlate with the electronic configuration of the metal ion. nih.gov The calculated vibrational spectra from DFT can be compared with experimental infrared (IR) and resonance Raman (rR) data to validate the theoretical model and assign specific vibrational modes associated with the M-S bond. nih.gov

Furthermore, DFT provides detailed information about the electronic structure, including the distribution of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. In many metal-thiolate complexes, the HOMO has significant sulfur character, indicating that redox processes may be ligand-centered, a finding supported by electrochemical studies. clockss.org The calculated atomic charges on the metal and sulfur atoms give a quantitative measure of the charge distribution and the extent of ligand-to-metal charge donation. nih.gov

Table 2: Illustrative DFT Data for Metal-Thiolate Bond Analysis

| Property | Description | Example Finding for Analogous System nih.gov |

|---|---|---|

| Bond Length | The calculated equilibrium distance between the metal and sulfur atoms. | Varies systematically across the transition series (e.g., Irving-Williams series). |

| Orbital Mixing | The percentage contribution of metal and sulfur atomic orbitals to the molecular orbitals forming the M-S bond. | S K-edge XAS coupled with DFT can quantify the sulfur 3p character in the metal d-orbitals, providing a direct measure of covalency. |

| Atomic Charges | The calculated partial charges on the metal and sulfur atoms (e.g., via Natural Population Analysis). | Absolute values of charges are highest in Mn and Zn complexes and lowest in Cu complexes, indicating trends in bond ionicity. |

| Vibrational Frequencies | The calculated frequencies for stretching and bending modes involving the M-S bond. | Helps assign experimental IR/Raman bands and calculate force constants as a measure of bond strength. |

Molecular Simulation Studies of Coordination Environments

An MD simulation of a this compound complex would begin by defining a force field—a set of parameters that describes the potential energy of the system, including bond lengths, angles, and non-bonded interactions. researchgate.netnih.gov Simulating the complex in a box of explicit solvent molecules (e.g., water) allows for the study of how the solvent organizes around the complex and the role of hydrogen bonding. mdpi.com

Key analyses from such simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule (like the oxygen atom of water) at a certain distance from the metal center or other parts of the complex. This reveals the structure of the solvation shells.

Coordination Number Analysis: Over the course of the simulation, one can monitor the number of ligands or solvent molecules directly interacting with the metal center, providing information on the stability of the primary coordination sphere.

Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF): RMSD tracks the deviation of the complex's structure from its initial state over time, indicating structural stability. RMSF highlights which parts of the molecule are most flexible. nih.gov

Solvent Accessible Surface Area (SASA): This measures the surface area of the complex exposed to the solvent, which can be important for understanding its reactivity and interactions with other molecules. mdpi.comnih.gov

These simulations are computationally intensive, especially because parameterizing the metal center can be challenging. researchgate.net However, they provide an unparalleled view of the dynamic coordination environment that governs the complex's behavior and function in a realistic solution-phase setting. mdpi.com

Advanced Spectroscopic and Structural Characterization of 3 Methyl 4 Pyridinethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts and coupling patterns, the precise arrangement of atoms in 3-Methyl-4-pyridinethiol can be mapped.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted based on the known effects of a methyl group at the C-3 position and a thiol group at the C-4 position of a pyridine (B92270) ring. The methyl group is a weak electron-donating group, while the thiol group can exhibit both inductive and resonance effects, and its proton is exchangeable.

¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons (H-2, H-5, H-6), the methyl protons, and the thiol proton. Data from 3-methylpyridine (B133936) shows signals around 8.4 ppm (H-2, H-6), 7.5 ppm (H-5), and 7.2 ppm (H-4). uci.educhemicalbook.com For 4-mercaptopyridine (B10438), tautomerism between the thiol and thione forms complicates the spectra, but the aromatic protons are key markers. researchgate.net By combining these influences, the predicted chemical shifts for this compound would place the H-2 and H-6 protons at the most downfield positions due to their proximity to the electronegative nitrogen atom. The thiol proton (S-H) signal would likely be a broad singlet, and its position would be highly dependent on the solvent and concentration.

¹³C NMR Analysis: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. libretexts.orgoregonstate.edu In 3-methylpyridine, the carbon atoms have reported shifts at approximately 149.6 ppm (C-2), 150.0 ppm (C-6), 137.9 ppm (C-4), 133.5 ppm (C-3), 123.5 ppm (C-5), and 18.5 ppm (-CH₃). spectrabase.com For mercaptopyridine derivatives, the carbon attached to the sulfur (C-4) is expected to be significantly shielded. researchgate.net The influence of substituents on carbon chemical shifts is well-documented, with electronegative atoms generally causing a downfield shift for the directly attached carbon (α-effect). organicchemistrydata.org

Predicted ¹H and ¹³C NMR Data for this compound

Multinuclear NMR Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, identifies the functional groups and skeletal vibrations within a molecule. mdpi.comwhiterose.ac.uk

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct functional groups. Key expected vibrations include the S-H stretching of the thiol group, C-S stretching, aromatic and aliphatic C-H stretching, and various pyridine ring stretching and bending modes. The NIST database provides reference spectra for 3-methylpyridine, showing characteristic peaks for C-H and ring vibrations. nist.govspectrabase.com Studies on mercaptopyridine derivatives provide information on the location of S-H and C-S vibrational bands. researchgate.netresearchgate.net The S-H stretching vibration typically appears as a weak band in the 2550–2600 cm⁻¹ region. The pyridine ring vibrations usually result in a series of sharp bands in the 1400–1600 cm⁻¹ region.

Predicted FT-IR Vibrational Frequencies for this compound

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

While conventional Raman spectroscopy provides complementary information to FT-IR, Surface-Enhanced Raman Scattering (SERS) offers a dramatic increase in signal intensity for molecules adsorbed on nanostructured metal surfaces, such as gold or silver. rsc.orgmdpi.com The technique is exceptionally sensitive, capable of detecting even single molecules.

The study of 4-mercaptopyridine (4-MPy) is a model system in the field of SERS. researchgate.net Research has shown that 4-MPy chemisorbs onto silver and gold surfaces through the sulfur atom, often with the pyridine ring oriented nearly perpendicular to the surface. researchgate.net The SERS spectrum is dominated by intense bands corresponding to the ring breathing mode (~1095 cm⁻¹), C-S stretching (~711 cm⁻¹), and other aromatic ring vibrations. acs.orgnih.gov The enhancement is attributed to a combination of electromagnetic effects from localized surface plasmons on the metal nanoparticles and chemical effects involving charge transfer between the molecule and the substrate. mdpi.com

The SERS spectrum of this compound is expected to be very similar to that of 4-MPy, with the primary difference being the presence of vibrations associated with the methyl group. The strong enhancement of ring modes and vibrations of the sulfur-linked group would be anticipated.

Prominent SERS Bands of 4-Mercaptopyridine on a Silver Surface

Data derived from studies on 4-mercaptopyridine. acs.orgnih.gov

Electronic Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). uobabylon.edu.iq For aromatic and heterocyclic compounds, the most common transitions are π→π* and n→π*. msu.eduuomustansiriyah.edu.iq

For this compound, π→π* transitions involving the pyridine ring are expected, which typically occur in the UV region. Additionally, the non-bonding electrons on the nitrogen and sulfur atoms can participate in n→π* transitions. The exact absorption maxima (λ_max) are influenced by the solvent polarity.

Studies on 4-mercaptopyridine adsorbed on gold nanoparticles have shown interesting electronic spectroscopic features. nih.gov The UV-Vis spectrum of gold nanoparticles exhibits a characteristic surface plasmon resonance (SPR) band. Upon adsorption of 4-mercaptopyridine, this SPR band can shift, and new bands associated with charge-transfer complexes between the molecule and the metal may appear. nih.gov Similar behavior would be expected for this compound, making UV-Vis spectroscopy a useful tool for studying its interaction with metal surfaces and nanoparticles.

Table of Mentioned Compounds

UV-Visible Absorption Spectroscopy

The tautomeric nature of pyridinethiones, including this compound, is a key area of investigation using UV-Visible absorption spectroscopy. These compounds can exist in either a thione or a thiol form, and their equilibrium can be influenced by the solvent environment. ubc.ca In aqueous or alcoholic solutions, pyridinethiones can convert to the thiol tautomer over time, although the thione form is generally more dominant. ubc.ca

Theoretical studies, often coupled with experimental data, help to assign the absorption bands observed in the UV-Vis spectra to specific electronic transitions of the different tautomers. ubc.canih.gov For instance, calculations can predict the lowest π → π* excitations for both the thione and keto forms. nih.gov The solvent can have a relatively small effect on these particular transitions. nih.gov The number and intensity of the absorption bands can indicate the number of chromophores present in the molecule. Substituents on the pyridine ring can also shift the position and intensity of these absorption bands.

In the case of related pyridinethiones, UV-Vis spectroscopy has been used to determine tautomeric constants by measuring pKa values. oup.com The absorption spectra of these compounds and their fixed derivatives (e.g., N-methyl or S-methyl) are compared to understand the tautomeric equilibrium. clockss.org For example, the UV spectrum of 3-methanesulfonamidopyridine resembles its N-methyl derivative, indicating the predominance of a particular tautomeric form. clockss.org

It's important to note that for equilibria that heavily favor one tautomer, obtaining a precise quantitative measure of the tautomeric constant from UV-Vis spectra alone can be challenging. clockss.org This is because the spectral differences between the tautomers might be small and comparable to the effect of simple substitution (e.g., replacing a hydrogen with a methyl group). clockss.org

Electron Emission Studies

While direct electron emission studies specifically on this compound are not extensively detailed in the provided context, related research on similar compounds provides insights. For instance, studies on the disulfide derivative of a methyl-nitro-pyridine have analyzed experimental electron and emission spectra in terms of calculated singlet and triplet states. researchgate.net This type of analysis helps in assigning unique spectral patterns that originate from the electrons of specific molecular fragments, such as the C-S-S-C bridge in the disulfide. researchgate.net Femtosecond excitation has been used to investigate the depopulation mechanisms of excited energy levels in such compounds. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for the characterization of pyridinethiones and their derivatives. In the analysis of compounds like 3-hydroxy-2-methyl-4-pyridinethione, electron impact mass spectrometry is used for their characterization. ubc.ca The fragmentation patterns observed in the mass spectrum provide valuable information about the molecular structure.

Generally, the fragmentation of organic molecules in a mass spectrometer follows predictable pathways. The molecular ion, formed by the loss of an electron, can break into smaller fragments. libretexts.org The most intense peak in the spectrum is known as the base peak and corresponds to the most stable and abundant fragment ion. libretexts.org

For molecules containing a carbonyl group, such as ketones, fragmentation often occurs adjacent to the C=O bond, leading to the formation of stable acylium ions ([RCO]+). libretexts.orgchemguide.co.uk In aliphatic amines, cleavage of the carbon-carbon bond alpha to the nitrogen atom is a dominant fragmentation pathway. libretexts.org The presence of an odd number for the molecular ion peak is characteristic of compounds containing a single nitrogen atom. libretexts.org For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

The following table shows a hypothetical fragmentation pattern for this compound based on general fragmentation rules.

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 125 | [C6H7NS]+ | Molecular Ion |

| 92 | [C5H4NS]+ | Loss of methyl radical (CH3) |

| 65 | [C5H5]+ | Loss of CS and HCN |

This table is a hypothetical representation and may not reflect the actual experimental fragmentation pattern.

X-ray Diffraction (XRD) and Crystallography

Single Crystal X-ray Diffraction for Molecular and Supramolecular Structures

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack together to form a crystal. This method has been instrumental in studying the solid-state structures of pyridinethione derivatives. ubc.ca For example, X-ray crystal structures have confirmed that in the solid state, certain pyridinethiones exist in the thione form, as evidenced by a strong ν(C=S) stretch in their IR spectra. ubc.ca

The study of isomeric 4-(methylphenylamino)pyridine-3-sulfonamides using X-ray diffraction revealed how subtle changes in the position of a methyl group can influence the supramolecular structure through different hydrogen bonding arrangements. nih.gov In all three isomers, an intramolecular N-H···O hydrogen bond helps to conserve the conformation of the main molecular moiety. nih.gov However, the intermolecular hydrogen bonds differ, leading to the formation of chains or centrosymmetric dimers, which in turn assemble into layered structures. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of atoms on a surface. It is particularly valuable for studying self-assembled monolayers (SAMs) of thiol-containing molecules on metal surfaces like gold.

When 4-mercaptopyridine (a related compound) forms a SAM on a gold surface, XPS can confirm the presence of carbon, sulfur, and nitrogen. nih.gov The binding energy of the S 2p peak can indicate the formation of a Au-S bond, confirming chemisorption. nih.gov For instance, a characteristic S 2p3/2 peak at 163.1 eV is indicative of this bond formation. nih.gov The N 1s spectrum can be deconvoluted to distinguish between different chemical states of the nitrogen atom, such as in the pyridine ring or when interacting with the surface. researchgate.netnih.gov

In studies of more complex systems, like the functionalization of gold nanoparticles with thiol-modified glucose, XPS is used to track the changes in surface composition at each step. frontiersin.org The appearance of a sulfur signal and changes in the carbon and oxygen content confirm the successful formation of the SAM. frontiersin.org Subsequent interaction with a protein can be monitored by the appearance of a nitrogen signal and changes in the relative intensities of the other elements. frontiersin.org

The following table summarizes typical binding energies observed in XPS analysis of thiol SAMs on gold.

| Element | Orbital | Typical Binding Energy (eV) | Interpretation |

| Au | 4f | ~84.0 | Gold substrate |

| S | 2p | ~162-164 | Formation of Au-S bond (thiolate) |

| C | 1s | ~285 | Carbon backbone of the molecule |

| N | 1s | ~399-402 | Pyridine nitrogen, can show multiple states |

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Scanning Tunneling Microscopy (STM) and Electrochemical STM (EC-STM) for Surface Adsorption Studies

Scanning Tunneling Microscopy (STM) and its electrochemical variant (EC-STM) provide real-space images of surfaces at the atomic and molecular level, making them indispensable for studying the adsorption and self-assembly of molecules like this compound on conductive substrates. washington.edu

EC-STM studies on 4-mercaptopyridine on Au(111) electrodes have revealed the formation of ordered monolayers. researchgate.net High-resolution images have identified specific packing structures, such as p(5×√3R-30°), where the pyridine units are oriented normal to the surface with the nitrogen atom facing the bulk solution. researchgate.net This orientation is crucial for applications like promoting electron transfer to proteins such as cytochrome c. researchgate.net The structure of these SAMs can be influenced by factors like the immersion time of the substrate in the thiol solution and the applied electrode potential. acs.org

STM has also been used to investigate the adsorption of isolated molecules within a pre-existing molecular adlayer. For example, individual this compound (referred to as 3-MPA in one study) molecules have been imaged within a precisely arranged ovalene (B110330) adlayer on a Au(111) surface. jst.go.jp This allows for the study of single-molecule properties and interactions.

The formation of supramolecular structures, where molecules are held together by non-covalent interactions, can also be studied by STM. For instance, the flexibility of a pyridine-4-yl-methanethiol linker, which has an extra methyl group compared to 4-pyridinethiol, allows it to form a highly conductive stacked structure in a molecular junction. ub.edu This highlights how small changes in molecular structure can dramatically affect the resulting supramolecular assembly and its electronic properties. ub.edu

The following table summarizes some of the ordered structures observed for related pyridinethiols on Au(111) using STM.

| Molecule | Observed Structure | Surface Coverage | Reference |

| 4-Mercaptopyridine | p(5×√3R-30°) | 4.6×10⁻¹⁰ mol/cm² | researchgate.net |

| 2-Mercaptopyridine | p(4×√7R-40.9°) | 4.7×10⁻¹⁰ mol/cm² | researchgate.net |

| 4-Mercaptopyridine | (5×√3) | θ = 0.2 (chemisorbed) | acs.org |

| 4-Mercaptopyridine | (5×√3) | θ = 0.4 (physisorbed) | researchgate.netacs.org |

Compound Name Table

| Abbreviation/Common Name | Full Chemical Name |

| This compound | This compound |

| 3-MPA | This compound |

| 4-Pyridinethiol | 4-Pyridinethiol |

| 4-MPy | 4-Mercaptopyridine |

| 2-Mercaptopyridine | 2-Mercaptopyridine |

| Pyridine-4-yl-methanethiol | Pyridine-4-yl-methanethiol |

| 3-hydroxy-2-methyl-4-pyridinethione | 3-hydroxy-2-methyl-4-pyridinethione |

| 4-(methylphenylamino)pyridine-3-sulfonamide | 4-(methylphenylamino)pyridine-3-sulfonamide |

| Cytochrome c | Cytochrome c |

| Ovalene | Ovalene |

Computational and Theoretical Chemistry of 3 Methyl 4 Pyridinethiol

Quantum Chemical Calculations

Quantum chemical calculations have become a cornerstone in the study of molecular systems, and 3-methyl-4-pyridinethiol is no exception. These calculations offer a detailed view of the molecule's electronic landscape and energetic properties.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules like this compound. nih.govwavefun.com DFT methods, such as B3LYP and M06-2X, are often paired with various basis sets like 6-311++G(d,p) and TZVP to calculate the molecule's properties. nih.govresearchgate.netchemmethod.com These methods have been successfully applied to related pyridine (B92270) derivatives to analyze their structure and vibrational spectra. researchgate.netresearchgate.net For instance, DFT calculations have been employed to study the tautomerism between thione and thiol forms in pyridine derivatives, a phenomenon relevant to this compound. researchgate.net

Ab initio methods, which are based on first principles without empirical parameters, also play a crucial role. wavefun.com While computationally more demanding, they can provide highly accurate results. Comparisons between DFT and ab initio calculations for similar molecules have shown that DFT methods, like B3LYP, often provide a good balance of accuracy and computational cost. researchgate.net The choice of method and basis set is critical and is often validated by comparing calculated results with experimental data, such as NMR chemical shifts or vibrational frequencies. nih.govchemmethod.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. psicode.org

Computational studies on similar molecules, such as 4-mercaptopyridine (B10438) and its derivatives, have utilized DFT methods to optimize their geometries. uni-ulm.demdpi.com For example, the geometry of 4-mercaptopyridine has been optimized using the DMol3 module with the GGA-BLPY functional. mdpi.com The optimization process ensures that the calculated properties are representative of the molecule in its most probable conformation.

Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For this compound, this would involve rotation around single bonds, such as the C-S bond, to identify different conformers and their energy barriers. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Hardness, Softness, Electronegativity)

The electronic structure of this compound dictates its chemical reactivity. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. schrodinger.comlibretexts.org A smaller gap generally suggests higher reactivity. chemmethod.com

Quantum chemical calculations, particularly DFT, are used to determine the energies of the HOMO and LUMO. schrodinger.com From these energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is proportional to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

These descriptors provide a quantitative measure of the molecule's reactivity. For instance, studies on related pyridine derivatives have used HOMO-LUMO analysis to understand charge transfer within the molecule. researchgate.netirjweb.com

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Indicates the power to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | S = 1/η | Reciprocal of hardness, indicates reactivity. |

Dipole Moments and Hyperpolarizability Predictions

Hyperpolarizability is a measure of the non-linear optical (NLO) response of a molecule to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. Theoretical calculations are a powerful tool for predicting the NLO properties of new materials. DFT methods have been used to compute the first-order hyperpolarizability (β) of related nitropyridine derivatives, indicating their potential as NLO materials. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas and susceptible to nucleophilic attack.

Green regions represent areas of neutral potential.

MEP analysis is a valuable tool for predicting how a molecule will interact with other molecules, including solvents and biological targets. researchgate.netrsc.org For pyridine derivatives, MEP maps can identify the most likely sites for protonation or hydrogen bonding. mdpi.comnih.gov For example, in 4-mercaptopyridine, the nitrogen atom of the pyridine ring is typically a region of negative potential, making it a likely site for interaction with positive ions. mdpi.com

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Vis spectra). dergipark.org.tr By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. schrodinger.com

This information is crucial for understanding the photophysical properties of a molecule. For instance, TD-DFT calculations have been used to investigate the electronic transitions in pyridine-anchored dyes for solar cell applications and to understand the SERS (Surface-Enhanced Raman Scattering) spectra of pyridine derivatives adsorbed on metal surfaces. dergipark.org.trnih.gov These calculations can reveal the nature of the electronic transitions, such as n→π* or π→π* transitions, and how they are influenced by the molecular structure and environment.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which closely aligns with the familiar Lewis structure concept. This analysis provides a quantitative framework for understanding both intramolecular and intermolecular interactions through the lens of donor-acceptor orbital interactions.

Intramolecular Interactions:

For the related compound, 4-pyridinethiol, NBO analysis reveals significant delocalization between the lone pairs of the sulfur and nitrogen atoms and the π* antibonding orbitals of the pyridine ring. The introduction of a methyl group at the 3-position, as in this compound, is expected to enhance these interactions. The electron-donating nature of the methyl group increases the electron density in the pyridine ring, which can influence the strength of these hyperconjugative effects and the thione-thiol tautomeric equilibrium.

Intermolecular Interactions:

NBO analysis is also instrumental in characterizing non-covalent intermolecular interactions, such as hydrogen bonds and metallophilic interactions. In studies of metal complexes involving 4-pyridinethiol, NBO analysis has been used to quantify the nature of ligand-metal bonding, confirming the roles of both ligand-to-metal donation and metal-to-ligand back-donation. researchgate.net For instance, in silver complexes, NBO has been employed to analyze the orbital contributions to Ag···S and argentophilic Ag···Ag interactions. acs.org

For this compound, potential intermolecular hydrogen bonds, such as N···H-S or S···H-N between two molecules, can be identified and their strengths quantified by analyzing the interaction between the lone pair NBO of the acceptor atom (N or S) and the antibonding σ* NBO of the donor bond (H-S or H-N).

Table 6.2.1: Representative Donor-Acceptor Interactions from NBO Analysis for Pyridinethiol-type Systems Note: This table presents hypothetical E(2) stabilization energies for illustrative purposes, as specific experimental or calculated data for this compound is not readily available. The values are based on typical findings for related heterocyclic thiol systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C-C) | ~5-10 | Intramolecular (Resonance) |

| LP (1) S | π* (C-C) | ~15-25 | Intramolecular (Resonance) |

| σ (C-H)Methyl | π* (C=C)Ring | ~0.5-2 | Intramolecular (Hyperconjugation) |

| LP (1) N | σ* (S-H)Neighbor | ~4-8 | Intermolecular (Hydrogen Bond) |

| LP (1) S | σ* (N-H)Neighbor | ~2-5 | Intermolecular (Hydrogen Bond) |

Molecular Dynamics Simulations for Dynamic Properties

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of molecular motions, conformational changes, and interactions.

For a molecule like this compound, MD simulations can be used to explore several dynamic properties:

Conformational Dynamics: Although the pyridine ring is rigid, the thiol group and the methyl group have rotational freedom. MD simulations can reveal the preferred orientations (rotamers) of these groups and the energy barriers between different conformations.

Tautomeric Stability: MD simulations can be used to study the dynamic equilibrium between the thiol and thione tautomers in different environments, providing insight into which form is more stable over time under specific conditions.

Solvation Dynamics: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can model the structure of the solvation shell and the dynamics of solvent molecules around the solute.

Interactions with Surfaces: In applications related to surface-enhanced Raman spectroscopy (SERS) or molecular electronics, MD simulations are crucial for understanding how this compound adsorbs onto and moves on a metal surface (e.g., gold or silver). researchgate.net Studies on the structurally similar pyridine-4-yl-methanethiol have shown that the flexibility of the linker is crucial for achieving highly conductive stacked structures in molecular junctions, a property that MD simulations are well-suited to investigate. ub.edu

While specific MD simulation studies focused exclusively on this compound are not widely published, research on related molecules demonstrates the power of this technique. For example, MD simulations have been used to monitor conformational changes in enzymes upon binding of 4-pyridinethiol derivatives mdpi.com and to study the stability of polymeric systems involving 4-pyridinethiol ligands. nih.gov These studies underscore the potential of MD to elucidate the dynamic behavior that governs the function of this compound in various chemical systems.

Table 6.3.1: Potential Applications of MD Simulations for this compound

| Dynamic Property | Simulation System | Information Gained |

| Conformational Preference | Isolated molecule (gas phase) | Rotational barriers of -SH and -CH₃ groups, preferred dihedral angles. |

| Tautomeric Equilibrium | Molecule in explicit solvent | Relative stability and lifetime of thiol vs. thione forms. |

| Self-Assembly | Multiple molecules in solution | Aggregation behavior, formation of dimers or clusters, π-π stacking dynamics. |

| Surface Adsorption | Molecule on a metal slab (e.g., Au) | Adsorption geometry, surface mobility, orientation of the pyridine ring. |

Continuum Solvation Models (e.g., PCM, MST/SCRF) in Theoretical Predictions

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Continuum solvation models are a computationally efficient way to incorporate the effects of a solvent into quantum chemical calculations. Instead of simulating individual solvent molecules, these models represent the solvent as a continuous medium with a characteristic dielectric constant (ε). The solute molecule is placed in a cavity within this dielectric continuum, and the electronic interaction between the solute and the solvent is calculated using a self-consistent reaction field (SCRF) approach.

Popular continuum models include:

Polarizable Continuum Model (PCM): This is one of the most widely used models, where the cavity is constructed from a series of interlocking spheres centered on the atoms of the solute. optica.org

MST/SCRF: The Miertus-Scrocco-Tomasi (MST) model is an earlier implementation of the PCM concept.

COSMO (Conductor-like Screening Model): This model simplifies the calculation by initially treating the solvent as a perfect conductor (ε = ∞) and then scaling the results to the actual dielectric constant of the solvent.

For this compound, these models are essential for accurately predicting a range of properties in solution:

Solvation Free Energy: This value determines the solubility of the compound in different solvents.

Tautomeric Equilibrium: The relative stability of the thiol and thione forms is highly dependent on the polarity of the solvent. Polar solvents tend to stabilize the more polar zwitterionic thione form.

Acidity (pKa): Solvation models are crucial for calculating the pKa, as they must accurately describe the stabilization of both the protonated and deprotonated species in solution.

UV-Vis Spectra: The absorption wavelengths (λmax) of a molecule can shift depending on solvent polarity (solvatochromism), an effect that can be modeled using time-dependent DFT (TD-DFT) combined with a continuum solvation model.

Studies on the related 4-mercaptopyridine have shown that including a solvation model has a significant impact on calculated adsorption energies on gold surfaces. researchgate.net Furthermore, the choice of solvent is critical in processes like the oxidative dissolution of metals, where 4-pyridinethiol acts as a ligand in solvents like methanol (B129727) or ethanol. acs.org These findings highlight the necessity of using models like PCM or MST/SCRF to obtain theoretically sound predictions for this compound in solution.

Table 6.4.1: Common Solvents and Their Dielectric Constants for Use in Continuum Models

| Solvent | Dielectric Constant (ε) at 20°C | Expected Influence on this compound |